
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine
Übersicht
Beschreibung
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is a heterocyclic compound that features both furan and pyrimidine rings The presence of bromine and chlorine atoms in its structure makes it a versatile compound in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine typically involves the bromination of furan derivatives followed by coupling with dichloropyrimidine. One common method includes the use of 5-bromofuran-2-carboxylic acid as a starting material, which undergoes a series of reactions including halogenation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for further applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various carbonyl compounds.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine exhibits promising anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival.
Case Study:
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Kinase Inhibition
The compound has been identified as a potent inhibitor of specific kinases involved in various signaling pathways. Its structural features allow it to bind effectively to the active sites of these enzymes, leading to the modulation of their activity.
Data Table: Kinase Inhibition Potency
Compound | Kinase Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | Protein Kinase A | 0.45 | |
Similar Pyrimidine Derivative | Protein Kinase B | 0.32 | |
Genistein (Reference) | Protein Tyrosine Kinase | 0.50 |
Material Science
Beyond medicinal applications, this compound shows promise in material science as well. Its unique structure allows for potential applications in developing new materials with specific electronic or photonic properties.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with various biological targets at the molecular level. These studies suggest that the compound can form stable complexes with target proteins, potentially leading to significant pharmacological effects.
Wirkmechanismus
The mechanism of action of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Bromofuran-2-yl)-2,3-dichloropyrimidine
- 4-(5-Bromofuran-2-yl)-2,6-difluoropyrimidine
- 4-(5-Bromofuran-2-yl)-2,6-dibromopyrimidine
Uniqueness
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties.
Biologische Aktivität
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is a heterocyclic compound known for its unique structural features, including a pyrimidine core substituted with a bromofuran moiety and chlorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and kinase inhibitor. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClN. The structural arrangement enhances its interaction with biological targets, which is crucial for its pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, molecular docking studies suggest that it interacts favorably with protein targets involved in cancer progression. The presence of halogen atoms (bromine and chlorine) may enhance the compound's binding affinity and specificity towards these targets.
In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a study on a structurally similar compound showed effective cytotoxicity against Jurkat, HeLa, and MCF-7 cell lines, with IC values indicating potent activity .
Kinase Inhibition
The compound's structure positions it as a potential kinase inhibitor. Kinases are critical in regulating various cellular processes, including growth and division. The inhibition of specific kinases can lead to reduced tumor growth and proliferation. Preliminary studies have indicated that this compound may inhibit key kinases involved in cancer pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Halogenation Reactions : Introducing bromine and chlorine atoms into the pyrimidine ring.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds between the furan moiety and the pyrimidine core .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a related compound with a similar structural framework. The compound was tested against multiple cancer cell lines using MTT assays. Results showed significant inhibition of cell viability across all tested lines, particularly in the Jurkat cells (IC = 4.64 ± 0.08 µM). Further analysis indicated that the compound induced cell cycle arrest in the sub-G1 phase, suggesting apoptosis as a mechanism of action .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies revealed promising interactions characterized by hydrogen bonding and hydrophobic interactions, which are essential for high binding affinity. For instance, docking scores indicated favorable interactions with matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-(4-Bromophenyl)-4,6-dichloropyrimidine | Two chlorine atoms and a bromophenyl group | Enhanced reactivity due to multiple halogens |
2-Amino-4-(5-bromofuran-2-yl)pyrimidine | Amino group substitution at position 2 | Potentially increased biological activity |
6-Chloro-4-(bromophenyl)pyrimidine | Substituted at position 6 with a bromophenyl group | Focus on specific aromatic interactions |
This table illustrates how the unique substitution pattern of this compound may influence its reactivity and biological properties compared to other structurally similar compounds.
Eigenschaften
IUPAC Name |
4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2O/c9-6-2-1-5(14-6)4-3-7(10)13-8(11)12-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBWONGXGFSCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908141-98-0 | |
Record name | 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.